molecular formula C11H17N3 B065623 4-(4-Methylphenyl)piperazin-1-amine CAS No. 184034-78-4

4-(4-Methylphenyl)piperazin-1-amine

Cat. No.: B065623
CAS No.: 184034-78-4
M. Wt: 191.27 g/mol
InChI Key: GMDLPDCANKBFQF-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)piperazin-1-amine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a piperazine ring substituted with a 4-methylphenyl group and an amine group at the 1-position. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)piperazin-1-amine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Subsequent deprotection steps yield the desired piperazine derivative .

Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the piperazine ring. This method is advantageous due to its simplicity and the availability of reactants .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired product specifications. Industrial processes often employ continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)piperazin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Methylphenyl)piperazin-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex piperazine derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in the treatment of various diseases due to its pharmacological properties.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and other industrial products

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)piperazin-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, including serotonin and dopamine receptors. It may also inhibit the reuptake of neurotransmitters, leading to increased levels of these chemicals in the synaptic cleft. These interactions result in the modulation of neurotransmission and various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methylphenyl)piperazin-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-methylphenyl)piperazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-10-2-4-11(5-3-10)13-6-8-14(12)9-7-13/h2-5H,6-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDLPDCANKBFQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30570882
Record name 4-(4-Methylphenyl)piperazin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184034-78-4
Record name 4-(4-Methylphenyl)piperazin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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